2-(Quinolin-3-yl)acetamide
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Overview
Description
2-(Quinolin-3-yl)acetamide is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a quinoline ring attached to an acetamide group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of quinoline-3-carboxylic acid with ammonia or an amine to form the corresponding amide. This reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Another method involves the direct acylation of quinoline with acetic anhydride in the presence of a catalyst such as aluminum chloride. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and automated synthesis systems are commonly used to optimize the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid.
Reduction: 2-(Quinolin-3-yl)ethylamine.
Substitution: N-alkylated derivatives of this compound.
Scientific Research Applications
2-(Quinolin-3-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Quinolin-3-yl)acetamide varies depending on its application. In medicinal chemistry, the compound is known to interact with various molecular targets, including enzymes and receptors. For example, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division . This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound can bind to microbial proteins, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
2-(Quinolin-3-yl)acetamide can be compared with other quinoline derivatives such as:
Quinoline-3-carboxylic acid: Similar in structure but lacks the amide group, making it less versatile in certain chemical reactions.
2-(Quinolin-3-yl)ethylamine: A reduced form of this compound, which has different reactivity and applications.
N-alkylated quinoline derivatives: These compounds have additional alkyl groups, which can enhance their biological activity and solubility.
The uniqueness of this compound lies in its combination of the quinoline ring and the acetamide group, providing a balance of reactivity and stability that is valuable in various applications.
Properties
CAS No. |
21863-59-2 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-quinolin-3-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)6-8-5-9-3-1-2-4-10(9)13-7-8/h1-5,7H,6H2,(H2,12,14) |
InChI Key |
YBHVIOULDBGUBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC(=O)N |
Origin of Product |
United States |
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